molecular formula C16H31BrO2 B1268533 16-Bromohexadecanoic acid CAS No. 2536-35-8

16-Bromohexadecanoic acid

Cat. No.: B1268533
CAS No.: 2536-35-8
M. Wt: 335.32 g/mol
InChI Key: PFNCOYVEMJYEED-UHFFFAOYSA-N
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Description

16-Bromohexadecanoic acid, also known as 16-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C16H31BrO2. It is a white solid with a molecular weight of 335.32 g/mol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 16-Bromohexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

16-Bromohexadecanoic acid serves as an important building block in the synthesis of various organic compounds:

  • Synthesis of Diacylglycerols : It has been employed in the synthesis of disulfide-tethered diacylglycerols, which are critical for studying lipid signaling pathways and cellular processes .
  • Ceramide Production : The compound is also used as a starting material for synthesizing ceramides with ultralong chains, which play significant roles in cell membrane structure and function .
  • Functionalization of Nanoparticles : It has been used to functionalize gold nanoparticles via thiol displacement reactions, enhancing their applicability in drug delivery systems and biosensing technologies .

Pharmaceutical Research

In pharmaceutical applications, this compound has shown promising results:

  • Development of PROTACs : It has been utilized in synthesizing proteolysis-targeting chimeras (PROTACs) aimed at degrading specific histone methyltransferases like NSD3, which are implicated in various cancers .
  • Drug Delivery Systems : The compound has been incorporated into liposomal formulations to enhance drug release profiles. For instance, its use in aromatized liposomes demonstrated improved drug delivery efficiency and reduced systemic toxicity .

Biochemical Applications

Research indicates that this compound can impact biochemical pathways:

  • Inhibition of Palmitoylation : It acts as an irreversible inhibitor of palmitoylation, providing insights into protein modifications and their implications in diseases such as cancer and neurodegenerative disorders .
  • Cell Signaling Studies : The compound has been used to study androgen receptor localization in Sertoli cells, contributing to the understanding of hormone signaling mechanisms .

Material Science

In material science, this compound is involved in creating novel materials:

  • Polymeric Coatings : It has been integrated into polymeric coatings that exhibit antiviral properties against influenza viruses, showcasing its potential for biomedical applications .
  • Nanoparticle Synthesis : The compound's ability to form stable adducts with various substrates makes it suitable for synthesizing nanoparticles with tailored properties for specific applications .

Case Studies

Application AreaStudy ReferenceFindings
Drug DeliveryPMC10589217Enhanced release kinetics and reduced toxicity using aromatized liposomes.
Organic SynthesisFrontier Specialty ChemicalsSuccessful synthesis of disulfide-tethered diacylglycerols.
Cancer ResearchPMC1693804Demonstrated efficacy in developing PROTACs targeting NSD3.
Material ScienceChemdadEffective use in polymeric coatings with antiviral properties.

Mechanism of Action

The mechanism of action of 16-Bromohexadecanoic acid involves its interaction with biological membranes and enzymes. The bromine atom in the molecule can participate in various biochemical reactions, affecting the structure and function of cellular components. The compound can also act as an inhibitor of certain enzymes involved in lipid metabolism, thereby influencing metabolic pathways .

Comparison with Similar Compounds

  • 12-Bromododecanoic acid
  • Methyl 16-bromohexadecanoate
  • 16-Hydroxyhexadecanoic acid
  • 2-Bromohexadecanoic acid
  • 10-Bromodecanoic acid
  • 6-Bromohexanoic acid
  • 11-Bromoundecanoic acid
  • 8-Bromooctanoic acid
  • 2-Bromohexanoic acid

Comparison: 16-Bromohexadecanoic acid is unique due to its specific bromination at the terminal carbon atom, which imparts distinct chemical properties. Compared to other brominated fatty acids, it has a longer carbon chain, making it suitable for the synthesis of ultralong-chain ceramides and other specialized compounds .

Biological Activity

16-Bromohexadecanoic acid, a bromo fatty acid derivative, has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its molecular formula C16H31BrO2C_{16}H_{31}BrO_{2} and a molecular weight of 335.32 g/mol. It is primarily utilized in organic synthesis and has implications in pharmaceutical research, particularly as a palmitoylation inhibitor.

  • Molecular Formula : C16H31BrO2C_{16}H_{31}BrO_{2}
  • CAS Number : 2536-35-8
  • Molecular Weight : 335.32 g/mol
  • Solubility : Insoluble in water, soluble in DMSO and ethanol.
  • Boiling Point : Not specified.

This compound acts as a nonmetabolizable analogue of palmitate, functioning primarily as a palmitoylation inhibitor. It inhibits the activity of palmitoyl-acyl transferases (PATs), which are crucial for the post-translational modification of proteins through palmitoylation. This modification is essential for various cellular processes, including signal transduction and membrane localization of proteins.

Inhibition of Palmitoylation

Research indicates that this compound can inhibit multiple PAT activities with IC50 values around 4 µM. This inhibition has significant implications in cancer biology and viral infections where palmitoylation plays a critical role in the lifecycle of certain pathogens and oncogenic signaling pathways .

Antibacterial Activity

A study assessed the antibacterial properties of various fatty acids, including those with long alkyl chains like hexadecyl derivatives. The results suggested that compounds with longer alkyl chains exhibited superior antibacterial activity against cariogenic bacteria such as Streptococcus mutans and Lactobacillus casei. This suggests potential applications for this compound in dental materials due to its biocompatibility and efficacy against biofilm formation .

Cytotoxicity and Biocompatibility

Cytotoxicity assays on human gingival fibroblast cells demonstrated that this compound exhibits lower cytotoxicity compared to traditional dental monomers like BisGMA at concentrations as low as 10510^{-5} M. This biocompatibility makes it an attractive candidate for use in medical applications, particularly in dentistry .

Case Studies

  • Gene Delivery Systems
    A study explored the use of this compound in modifying dendritic polymers for gene delivery. The modification resulted in vectors that significantly enhanced transfection efficiency compared to unmodified counterparts, indicating its potential role in gene therapy applications .
  • Synthesis of Bioactive Molecules
    The compound has been utilized as a building block in synthesizing proteolysis targeting chimeras (PROTACs), which are designed to degrade specific target proteins involved in cancer progression. The incorporation of this compound into these molecules highlights its versatility beyond simple inhibition .

Data Table

PropertyValue
Molecular FormulaC16H31BrO2
CAS Number2536-35-8
Molecular Weight335.32 g/mol
SolubilityDMSO (67 mg/mL), Ethanol (67 mg/mL), Water (Insoluble)
IC50 (Palmitoylation Inhibition)~4 µM
Cytotoxicity (against fibroblasts)Biocompatible at 10510^{-5} M

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 16-bromohexadecanoic acid, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via bromination of 16-hydroxyhexadecanoic acid using aqueous HBr in acetic acid under reflux (110°C, 41 hours). Post-synthesis, recrystallization in hexane yields a purity >85% . Validation involves 1H^1H and 13C^{13}C NMR to confirm structural integrity (e.g., characteristic peaks at δ 3.34 ppm for Br-CH2_2 and δ 179.9 ppm for the carboxylic acid group) and GC analysis for quantifying impurities .

Q. How do the physicochemical properties of this compound influence experimental design?

  • Methodological Answer : Key properties include a melting point (68–71°C), low water solubility (logP ~7.76), and stability in organic solvents like chloroform or hexane . These properties necessitate solvent selection for reactions (e.g., acetonitrile for nucleophilic substitutions) and controlled heating to prevent decomposition during prolonged reactions .

Q. What analytical techniques are critical for characterizing this compound in lipid-based studies?

  • Methodological Answer : Fluorescence spectroscopy (e.g., emission spectra to study interactions with lipid droplets) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation at 335.32 g/mol) are essential. Chromatographic methods (HPLC with C18 columns) resolve brominated fatty acid derivatives from complex mixtures .

Advanced Research Questions

Q. How does the bromine position in this compound affect its role in lipid membrane dynamics compared to other brominated analogs?

  • Methodological Answer : Unlike 2-bromohexadecanoic acid (which disrupts membrane fluidity due to its polar head proximity), the terminal bromine in this compound minimizes steric hindrance, enabling stable integration into lipid bilayers. Comparative studies using differential scanning calorimetry (DSC) and fluorescence anisotropy reveal distinct phase behavior and packing efficiency .

Q. What experimental strategies mitigate contradictions in brominated fatty acid reactivity across different reaction environments?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. elimination) arise from solvent polarity and temperature. For example, in acetonitrile with K2_2CO3_3, this compound undergoes efficient substitution (88% yield) at 80°C, while polar aprotic solvents like DMF may favor elimination. Kinetic studies (e.g., 1H^1H NMR reaction monitoring) help optimize conditions .

Q. How can this compound be utilized in polymer-DNA complexation studies to improve transfection efficiency?

  • Methodological Answer : Its long alkyl chain facilitates hydrophobic modification of cationic polymers (e.g., polyethyleneimine, PEI), reducing cytotoxicity while maintaining DNA binding. In vitro transfection assays show that bromine-terminal derivatives enhance endosomal escape via hydrophobic interactions, validated by luciferase reporter gene expression and cytotoxicity assays (MTT) .

Q. What are the challenges in quantifying trace this compound in biological matrices, and how can they be addressed?

  • Methodological Answer : Low abundance in biological samples requires derivatization (e.g., methyl ester formation) for GC-MS sensitivity. Solid-phase extraction (C18 cartridges) pre-concentrates the analyte, while isotopic labeling (e.g., 13C^{13}C-16-bromohexadecanoic acid) corrects for matrix effects .

Q. Data Contradictions and Validation

Q. Why do discrepancies exist in reported melting points for this compound, and how should researchers reconcile them?

  • Methodological Answer : Variations (e.g., 68–71°C vs. 65–70°C) stem from impurities or polymorphic forms. Researchers should cross-validate via DSC for precise phase transitions and report recrystallization solvents (e.g., hexane vs. ethanol) to ensure reproducibility .

Q. How does the bromine atom in this compound influence its metabolic stability in cellular assays?

  • Methodological Answer : The terminal bromine resists enzymatic cleavage (e.g., esterases), enhancing metabolic stability compared to non-halogenated analogs. 19F^{19}F-NMR tracking in cell lysates or radiolabeled (14C^{14}C) studies quantify degradation rates .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation (vapor pressure: 2.45E-08 mmHg at 25°C) and wear nitrile gloves to prevent skin irritation (GHS07: Xi). Store under argon at 4°C to prevent oxidative degradation .

Properties

IUPAC Name

16-bromohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCOYVEMJYEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347345
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2536-35-8
Record name 16-Bromohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromohexadecanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

16-Bromohexadecanoic acid was prepared by refluxing for 48 hrs 5.0 gr (18.35 mmole) of 16-hydroxyhexadecanoic acid in 24 ml of 1:1 v/v mixture of HBr (48% aqueous solution) and glacial acetic acid. Upon cooling, crude product was solidified inside the reaction vessel. It was filtered out and washed with 3×100 ml of cold water. 6.1 gr (99% yield) of the desired product were obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 18 g. of 16-hydroxyhexadecanoic acid and 160 g. of 30-32% hydrogen bromide in acetic acid is treated with 32 ml. of concentrated sulfuric acid and stirred at ambient temperature for 18 hours. The solution is stirred under reflux for 7 hours and then poured into 500 ml. of ice-water and filtered. A methylene chloride solution of the product is Darco clarified, dried over magnesium sulfate, and evaporated. Crystallization of the residue from ether-petroleum ether and then acetonitrile affords 16-bromohexadecanoic acid as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
16-Bromohexadecanoic acid

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